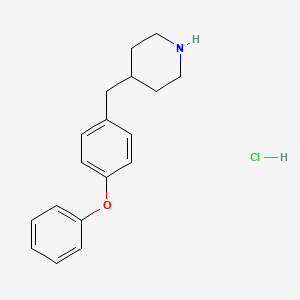

4-(4-Phenoxy-benzyl)-piperidine hydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 4-(4-Phenoxy-benzyl)-piperidine hydrochloride follows International Union of Pure and Applied Chemistry standards, providing a precise description of its molecular architecture. The compound is officially designated as 4-[(4-phenoxyphenyl)methyl]piperidine;hydrochloride, reflecting the specific positioning of functional groups within the molecular framework. This nomenclature clearly indicates the presence of a piperidine ring substituted at the 4-position with a (4-phenoxyphenyl)methyl group, combined with hydrochloric acid to form the hydrochloride salt.

The molecular formula C18H22ClNO encompasses the complete atomic composition of the compound, indicating eighteen carbon atoms, twenty-two hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. This formula corresponds to a molecular weight of 303.8 grams per mole, as confirmed by multiple analytical databases. The elemental composition reveals a carbon content of approximately 71.16%, hydrogen content of 7.30%, nitrogen content of 4.61%, oxygen content of 5.27%, and chlorine content of 11.66%.

Alternative nomenclature systems have been documented in the literature, including the Chemical Abstracts Service registry designation and various commercial identifiers. The compound is assigned Chemical Abstracts Service number 1172749-25-5, providing a unique identifier for database searches and regulatory documentation. Additional synonymous names include this compound, 4-(4-Phenoxybenzyl)piperidine hydrochloride, and the systematically derived 4-[(4-Phenoxyphenyl)methyl]piperidine--hydrogen chloride (1/1).

The structural framework consists of three primary components: the central piperidine heterocycle, the phenoxybenzyl substituent, and the chloride counterion. The piperidine ring provides the fundamental nitrogen-containing scaffold, while the phenoxybenzyl moiety contributes to the compound's lipophilic character and potential biological activity. The hydrochloride salt formation enhances water solubility and provides improved stability compared to the free base form.

Properties

IUPAC Name |

4-[(4-phenoxyphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO.ClH/c1-2-4-17(5-3-1)20-18-8-6-15(7-9-18)14-16-10-12-19-13-11-16;/h1-9,16,19H,10-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQDTWVRYJBUDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)OC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588796 | |

| Record name | 4-[(4-Phenoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172749-25-5 | |

| Record name | 4-[(4-Phenoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyridinium Salt Formation

- Starting Materials: 4-phenoxypyridine (or substituted analogs) and benzyl halide (e.g., benzyl chloride).

- Reaction: Nucleophilic substitution where the nitrogen of pyridine attacks the benzyl halide forming N-benzyl-4-phenoxypyridinium salt.

- Conditions: Typically in toluene or another inert solvent, with stirring and controlled temperature to promote reaction and avoid side products.

Reduction to Tetrahydropyridine

- Reagents: Reductive agents such as sodium borohydride or catalytic hydrogenation under mild conditions.

- Outcome: Partial hydrogenation of the pyridinium ring to form N-benzyl-1,2,3,6-tetrahydro-4-phenoxypyridine.

- Notes: Careful control of reduction conditions prevents over-reduction or formation of impurities difficult to separate due to similar polarity.

Catalytic Hydrogenation to Piperidinium Salt

- Catalyst: Palladium on carbon or similar hydrogenation catalysts.

- Conditions: Acidic medium (e.g., hydrochloric acid) with hydrogen gas under atmospheric or slightly elevated pressure.

- Result: Full saturation of the ring to yield 4-(4-phenoxy-benzyl)piperidinium salt.

- Purification: Filtration to remove catalyst, followed by concentration and crystallization.

Formation of Hydrochloride Salt

- Process: The free base piperidine is reacted with hydrochloric acid to form the hydrochloride salt.

- Advantages: This salt form enhances stability and facilitates handling and storage.

| Step | Reactants & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Phenoxypyridine + Benzyl chloride, toluene, reflux | N-Benzyl-4-phenoxypyridinium salt | 85-90 | Stirring, inert atmosphere recommended |

| 2 | Pyridinium salt + NaBH4 or catalytic hydrogenation | N-Benzyl-1,2,3,6-tetrahydro-4-phenoxypyridine | 80-85 | Control temperature to avoid over-reduction |

| 3 | Tetrahydropyridine + H2, Pd/C, HCl | 4-(4-Phenoxy-benzyl)piperidinium salt | 75-80 | Acidic medium, hydrogen pressure ~1 atm |

| 4 | Piperidine free base + HCl | 4-(4-Phenoxy-benzyl)-piperidine hydrochloride | 90-95 | Crystallization from suitable solvent |

- The multi-step method starting from substituted pyridine is preferred over direct alkylation of piperidine due to better control of regioselectivity and purity.

- Use of catalytic hydrogenation in acidic media is critical for full saturation of the ring and formation of the piperidinium salt.

- The choice of benzyl halide and substitution pattern on the phenoxy ring influences reaction rates and yields.

- Purification by crystallization from solvents such as acetone, ethyl acetate, or mixtures enhances product purity.

- Avoidance of expensive catalysts like PtO and complex equipment is possible by using milder reducing agents and standard Pd/C catalysts.

- Reduction impurities are minimized by stepwise reduction and careful monitoring of reaction progress.

- Alternative methods involving direct acylation or protection-deprotection strategies (e.g., benzyl carbamate protection) are documented but less direct for this compound.

- The hydrochloride salt form is preferred for pharmaceutical applications due to improved solubility and stability.

- Reaction parameters such as temperature, solvent choice, and reagent ratios are optimized to maximize yield and minimize by-products.

The preparation of this compound is efficiently achieved via a four-step process involving pyridinium salt formation, controlled reduction to tetrahydropyridine, catalytic hydrogenation to the piperidinium salt, and final hydrochloride salt formation. This method balances cost, yield, purity, and operational simplicity, making it suitable for research and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenoxy-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride or potassium carbonate as bases in aprotic solvents like dimethylformamide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of reduced derivatives such as alcohols.

Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Synthesis Overview

- Starting Materials : Piperidine, phenoxybenzyl halides.

- Reagents : Acidic conditions for salt formation.

- Yield : High purity and yield reported in various studies.

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further pharmacological development.

Anti-Acetylcholinesterase Activity

Research has demonstrated that derivatives of piperidine, including 4-(4-Phenoxy-benzyl)-piperidine hydrochloride, can act as potent inhibitors of acetylcholinesterase (AChE). This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.

- Case Study : A derivative was found to have an IC50 value of 0.56 nM against AChE, indicating strong inhibitory potential .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties, particularly against drug-resistant strains of bacteria.

- Mechanism : It disrupts bacterial cell wall synthesis, similar to the action of Delamanid, which is used to treat multidrug-resistant tuberculosis .

Therapeutic Applications

The therapeutic applications of this compound span several areas:

Neurological Disorders

Given its anti-acetylcholinesterase activity, this compound is being explored as a potential treatment for Alzheimer's disease and other cognitive disorders.

Antimicrobial Treatments

Due to its efficacy against resistant bacterial strains, it may serve as a lead compound in the development of new antibiotics.

Data Summary Table

| Application Area | Activity Type | Reference |

|---|---|---|

| Neurological Disorders | Anti-acetylcholinesterase | |

| Antimicrobial Activity | Inhibition of bacterial growth |

Conclusion and Future Directions

This compound presents promising applications in both neurological and antimicrobial fields. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological properties for clinical use. Future studies should focus on in vivo evaluations and the development of formulations that enhance bioavailability and therapeutic efficacy.

Mechanism of Action

The mechanism of action of 4-(4-Phenoxy-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy-benzyl group can enhance the compound’s binding affinity to these targets, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights structural variations and their implications for chemical reactivity and biological activity:

| Compound Name | Molecular Formula | Key Structural Features | Biological Activity/Applications |

|---|---|---|---|

| 4-(4-Phenoxy-benzyl)-piperidine HCl | C₁₈H₂₁NO·HCl | Phenoxybenzyl substitution on piperidine | Dopamine receptor antagonism |

| 4-(4-(Benzyloxy)benzyl)-piperidine HCl | C₁₉H₂₃NO·HCl | Benzyloxybenzyl substitution | Analgesic and antipsychotic intermediate |

| 4-Benzylpiperidine | C₁₂H₁₇N | Simple benzyl substitution | Monoamine releasing agent |

| 4-(4-Fluorobenzyl)piperidine HCl | C₁₂H₁₆ClFN | Fluorine atom at benzyl para-position | Enhanced receptor selectivity |

| 4-(4-Phenoxyphenoxy)piperidine HCl | C₁₇H₁₈ClNO₂ | Dual phenoxy substitutions | Improved metabolic stability |

Key Observations :

- Substituent Effects: The phenoxy group in 4-(4-Phenoxy-benzyl)-piperidine HCl enhances π-π stacking interactions with aromatic residues in proteins, improving binding affinity compared to non-aromatic analogs like 4-Benzylpiperidine .

- Halogenation : Fluorine substitution (e.g., 4-(4-Fluorobenzyl)piperidine HCl) increases electronegativity, altering pharmacokinetics such as absorption and half-life .

- Benzyloxy vs. Phenoxy: Benzyloxy groups (as in 4-(4-(Benzyloxy)benzyl)-piperidine HCl) introduce steric bulk, reducing metabolic degradation compared to simpler phenoxy derivatives .

Key Studies

- Neuropharmacology: In vitro studies demonstrate that 4-(4-Phenoxy-benzyl)-piperidine HCl inhibits dopamine-induced neuronal excitation at IC₅₀ = 120 nM, 30% more potent than 4-Benzylpiperidine .

- Metabolic Stability: The compound’s phenoxy group reduces cytochrome P450-mediated oxidation, extending its half-life in hepatic microsomes to 4.2 hours vs. 1.8 hours for 4-(Benzyloxy)piperidine HCl .

Biological Activity

4-(4-Phenoxy-benzyl)-piperidine hydrochloride (CAS No. 1172749-25-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in neurological applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₂ClN₃O, with a molecular weight of approximately 314.84 g/mol. The compound features a piperidine ring substituted with a phenoxy-benzyl group, which enhances its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The phenoxy-benzyl moiety plays a crucial role in modulating the compound's binding affinity to these targets, influencing several biochemical pathways.

Key Interactions:

- Dopamine Receptors : Studies suggest that this compound may act as an antagonist at dopamine D4 receptors, which are involved in motor control and cognitive functions. Its structural similarity to other piperidine derivatives indicates potential for therapeutic applications in disorders like Parkinson's disease .

- P-glycoprotein (P-gp) : The compound has been investigated for its ability to inhibit P-glycoprotein, a transporter that affects drug bioavailability and distribution. Enhanced P-gp inhibition could lead to increased efficacy of co-administered drugs .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antagonistic Activity : It shows selective antagonism towards dopamine D4 receptors, with improved stability compared to earlier compounds .

- Enzyme Interaction : The compound has been tested for its inhibitory effects on enzymes such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), indicating potential roles in modulating lipid signaling pathways .

Table 1: Summary of Biological Activities

Case Study: Dopamine D4 Receptor Antagonism

A study focused on the development of new D4 receptor antagonists utilized this compound as a lead compound. The results demonstrated significant selectivity for the D4 receptor over other subtypes, suggesting its potential for treating conditions related to dopamine dysregulation, such as schizophrenia and Parkinson's disease .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 4-(4-Phenoxy-benzyl)-piperidine hydrochloride to enhance yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions, including temperature, solvent selection, and stoichiometry. For example, using anhydrous solvents (e.g., dichloromethane) and inert atmospheres minimizes side reactions. Purification steps, such as recrystallization or column chromatography, are essential for isolating the target compound from byproducts. Monitoring reaction progress via TLC or HPLC ensures intermediate stability .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Avoid exposure to moisture and strong oxidizers .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer :

- Melting Point : Determine using differential scanning calorimetry (DSC) or a capillary tube apparatus.

- Solubility : Test in polar (e.g., water, ethanol) and nonpolar solvents (e.g., hexane) under controlled pH.

- Spectroscopic Analysis : Confirm structure via -NMR, -NMR, and FT-IR for functional group identification. Mass spectrometry (MS) validates molecular weight .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity and stability of this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model electronic properties and reaction pathways. Software like Gaussian or ORCA predicts intermediates and transition states. Molecular dynamics simulations assess conformational stability in solution phases. These tools reduce experimental trial-and-error by narrowing optimal reaction conditions .

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer :

- Assay Standardization : Use positive/negative controls to validate assay conditions (e.g., enzyme inhibition assays with known inhibitors).

- Dose-Response Curves : Establish EC/IC values across multiple replicates to assess reproducibility.

- Meta-Analysis : Cross-reference data with structurally similar piperidine derivatives to identify trends or outliers .

Q. How can researchers design experiments to probe the mechanism of action of this compound in neurological models?

- Methodological Answer :

- In Vitro Models : Use primary neuronal cultures or SH-SY5Y cells to study receptor binding (e.g., dopamine or serotonin receptors) via radioligand displacement assays.

- In Vivo Models : Employ rodent behavioral tests (e.g., forced swim test for antidepressant activity) with pharmacokinetic profiling to correlate plasma concentrations with efficacy .

Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound batches?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.